Comparative Potency as an Hv1 Voltage-Gated Proton Channel Inhibitor
In a head-to-head comparative study of guanidinothiazole derivatives, compound [11], 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]guanidine, demonstrated a distinct potency profile against the human voltage-gated proton channel Hv1. At a concentration of 200 µM, it inhibited Hv1-mediated proton currents by approximately 49%, which was a superior level of inhibition compared to several structural analogs [1]. This comparative performance directly informs selection for Hv1 research applications.
| Evidence Dimension | Inhibition of Human Hv1 Proton Current |
|---|---|
| Target Compound Data | Approximately 49% inhibition |
| Comparator Or Baseline | Compound [6] (5-bromo-4-methyl-1,3-thiazol-2-yl)guanidine: ~15% inhibition; Compound [5] (4-methyl-1,3-thiazol-2-yl)guanidine: ~7% inhibition |
| Quantified Difference | Target compound is 3.3-fold more potent than [6] and 7-fold more potent than [5] |
| Conditions | Inside-out patches from Xenopus oocytes, depolarization to +120 mV from -80 mV, 200 µM inhibitor, pHi = pHo = 6.0 |
Why This Matters
This direct, quantitative comparison under identical experimental conditions provides clear, actionable evidence that the 4-chlorophenyl substitution confers a specific potency advantage for Hv1 channel studies, justifying its selection over other available guanidinothiazoles.
- [1] Hong, L., Kim, I. H., & Tombola, F. (2015). Interrogation of the intersubunit interface of the open Hv1 proton channel with a probe of allosteric coupling. Scientific Reports, 5, 14077. View Source
